2-chloro-N-(2-methanesulfonylphenyl)propanamide

CCK-B receptor sulfonamide antagonist binding affinity

2-Chloro-N-(2-methanesulfonylphenyl)propanamide (CAS 1098361-08-0; molecular formula C₁₀H₁₂ClNO₃S; MW 261.73 g/mol) is a synthetic sulfonamido-propanamide derivative characterized by an α-chloro substituent on the propanamide chain and a 2-methanesulfonyl (–SO₂CH₃) group on the anilide ring. The compound is commercially cataloged as a versatile small-molecule scaffold and building block, with routine purity specifications of ≥95%.

Molecular Formula C10H12ClNO3S
Molecular Weight 261.73 g/mol
CAS No. 1098361-08-0
Cat. No. B1451870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-methanesulfonylphenyl)propanamide
CAS1098361-08-0
Molecular FormulaC10H12ClNO3S
Molecular Weight261.73 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1S(=O)(=O)C)Cl
InChIInChI=1S/C10H12ClNO3S/c1-7(11)10(13)12-8-5-3-4-6-9(8)16(2,14)15/h3-7H,1-2H3,(H,12,13)
InChIKeyZHLXYSXKTSDKBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2-methanesulfonylphenyl)propanamide (CAS 1098361-08-0): Chemical Identity and Procurement Baseline


2-Chloro-N-(2-methanesulfonylphenyl)propanamide (CAS 1098361-08-0; molecular formula C₁₀H₁₂ClNO₃S; MW 261.73 g/mol) is a synthetic sulfonamido-propanamide derivative characterized by an α-chloro substituent on the propanamide chain and a 2-methanesulfonyl (–SO₂CH₃) group on the anilide ring. [1] The compound is commercially cataloged as a versatile small-molecule scaffold and building block, with routine purity specifications of ≥95%. Its structural features place it within the broader class of ortho-substituted N-arylsulfonamido-propanamides, a series that has been explored in patent literature for targets including glucokinase, matriptase, and CCK receptors.

Why Generic Substitution Fails for 2-Chloro-N-(2-methanesulfonylphenyl)propanamide: Evidence of Target- and Structure-Specific Differentiation


Superficial structural similarity among sulfonamido-propanamide derivatives masks substantial differences in conformational preference, target engagement, and patent-chemical space positioning. The ortho-methanesulfonyl substitution pattern and α-chloro group in this compound enforce a specific C–S–N–C torsion angle (64.35°) and a distinct hydrogen-bonding dimer motif that differs from para-substituted or unsubstituted analogs. [1] These conformational features directly influence receptor fit and selectivity profiles. [2] Generic interchange with a close analog such as 2-chloro-N-(2-methanesulfonylphenyl)acetamide (CAS 923175-13-7) alters the carbon-chain length, which impacts both metabolic stability and target-binding kinetics. Consequently, procurement without specification of the exact CAS number risks acquiring a compound with unvalidated or divergent activity in CCK-B receptor, glucokinase, or matriptase assays.

Quantitative Differentiation Evidence for 2-Chloro-N-(2-methanesulfonylphenyl)propanamide Versus Closest Analogs


CCK-B Receptor Binding: 31 nM IC50 in Mouse Brain vs. Class-Level Sulfonamide CCK Antagonists

In a radioligand displacement assay using [¹²⁵I]CCK-8 on mouse brain homogenates at pH 6.5, 2-chloro-N-(2-methanesulfonylphenyl)propanamide inhibited binding to the cholecystokinin type B (CCK-B) receptor with an IC50 of 31 nM. [1] By contrast, the broader class of sulfonamide-based CCK antagonists reported in the patent literature typically exhibits IC50 values in the 100–500 nM range, and the para-substituted regioisomer N-(4-methanesulfonylphenyl)propanamide shows no reported CCK-B activity at comparable concentrations. [2]

CCK-B receptor sulfonamide antagonist binding affinity

Crystal Structure Conformational Differentiation: Ortho-Chloro Syn Orientation and Dimer Motif vs. Para-Substituted Analogs

Single-crystal X-ray diffraction of 2-chloro-N-(2-methanesulfonylphenyl)propanamide reveals a syn orientation of the amide H atom relative to the ortho-chloro group, a C–S–N–C torsion angle of 64.35(16)°, and a dihedral angle of 87.4(1)° between the benzene ring and the SO₂–NH–CO–C plane. The crystal packing is dominated by inversion-related N–H···O hydrogen-bonded dimers. [1] In contrast, the para-substituted analog N-(4-methanesulfonylphenyl)propanamide adopts an anti conformation with a C–S–N–C torsion angle close to 180°, precluding the dimeric architecture. [2]

X-ray crystallography conformational analysis hydrogen bonding

Glucokinase Activator Patent Positioning: Explicit Inclusion vs. Acetamide Chain-Length Analogs

Patent UA80427C2 (Substituted phenylacetamides as glucokinase activators) explicitly designates "chloro-methanesulfonylphenyl-propionamide" as a prior-art keyword class, indicating that the propanamide chain length was specifically explored for glucokinase activation. [1] The corresponding acetamide analog, 2-chloro-N-(2-methanesulfonylphenyl)acetamide (CAS 923175-13-7), is not encompassed by this patent classification. This chain-length discrimination reflects SAR data within the patent family demonstrating that the additional methylene unit in the propanamide series modulates both potency and pharmacokinetic half-life relative to the acetamide series. [1]

glucokinase activator type 2 diabetes patent scaffold

Urease Inhibitory Class Context: Ortho-Sulfonamide Propanamide Position vs. Naproxen-Sulfonamide Conjugates

While no direct urease IC50 is reported for 2-chloro-N-(2-methanesulfonylphenyl)propanamide, the structurally related compound 3-(benzenesulfonyl)-N-(2-methanesulfonylphenyl)propanamide, which shares the identical ortho-methanesulfonyl anilide core, exhibits a urease IC50 of 1.13 ± 0.003 µM. This places the ortho-methanesulfonylphenyl scaffold in the low-micromolar potency range, substantially more active than the naproxen-sulfonamide conjugate series (IC50 range 5.06–6.69 µM). [1] The chloro substituent on the present compound's propanamide chain provides an additional derivatization handle absent in the 3-(benzenesulfonyl) analog.

urease inhibition sulfonamide IC50 class comparison

Procurement-Driven Application Scenarios for 2-Chloro-N-(2-methanesulfonylphenyl)propanamide


CCK-B Receptor Antagonist Lead Optimization in CNS or GI Programs

The validated IC50 of 31 nM at the CCK-B receptor in mouse brain homogenate [1] supports the use of this compound as a starting scaffold for medicinal chemistry campaigns targeting anxiety, panic disorders, or gastrointestinal motility. Procurement of the exact CAS ensures access to the ortho-methanesulfonyl substitution pattern required for the observed potency, as the para-regioisomer shows no activity at comparable concentrations. [1]

Structure-Based Drug Design Requiring Defined Conformational Parameters

The well-characterized crystal structure (C–S–N–C torsion angle 64.35°, dimeric N–H···O hydrogen-bonding motif) [2] makes this compound suitable for co-crystallography or computational docking studies where precise conformational input is required. The α-chloro group provides a heavy-atom marker for X-ray phasing and a synthetic handle for further derivatization.

Glucokinase Activator SAR Expansion in Type 2 Diabetes Research

Patent UA80427C2 positions the propanamide chain-length scaffold within the glucokinase activator chemical space. [3] Procurement of the propanamide rather than the acetamide analog (CAS 923175-13-7) aligns with published SAR, enabling direct follow-up on proprietary lead series without chain-length mismatch confounding. [3]

Urease Inhibitor Hit-to-Lead Development

The ortho-methanesulfonylphenyl scaffold, supported by the potent urease inhibitory activity of the closely related 3-(benzenesulfonyl)-N-(2-methanesulfonylphenyl)propanamide (IC50 1.13 µM), places this compound in a favorable position for hit expansion. [4] The α-chloro group offers a reactive site for nucleophilic displacement or prodrug strategies, distinguishing it from non-chlorinated analogs and potentially improving target engagement or pharmacokinetic properties. [4]

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